molecular formula C16H23N3O3S B498962 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide CAS No. 873671-56-8

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B498962
CAS No.: 873671-56-8
M. Wt: 337.4g/mol
InChI Key: WFDOTAIOTVKLJY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is a synthetic compound that features an imidazole ring, a sulfonamide group, and an ethoxy group. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, propyl chain, and sulfonamide moiety differentiate it from other imidazole-containing compounds .

Properties

IUPAC Name

4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-4-22-15-10-14(3)16(11-13(15)2)23(20,21)18-6-5-8-19-9-7-17-12-19/h7,9-12,18H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDOTAIOTVKLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCCCN2C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321624
Record name 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

873671-56-8
Record name 4-ethoxy-N-(3-imidazol-1-ylpropyl)-2,5-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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